molecular formula C12H20O3 B13134813 rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester

rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester

Cat. No.: B13134813
M. Wt: 212.28 g/mol
InChI Key: AHPQOPKHAHUIPN-AXTRIDKLSA-N
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Description

rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester: is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and specific reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction, followed by esterification and hydroxylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, sodium hydroxide

Major Products Formed

Scientific Research Applications

rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,4S)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
  • rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl methacrylate
  • rel-(1R,2R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl (1R,3S,4S)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3/t8-,11+,12-/m0/s1

InChI Key

AHPQOPKHAHUIPN-AXTRIDKLSA-N

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(C[C@@H]2O)C(=O)OC

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)OC)C)C

Origin of Product

United States

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